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Executive Summary

Avenciguat (Bl 685509) is an investigational, orally administered, potent, and selective soluble
guanylate cyclase (sGC) activator being developed for the treatment of portal hypertension. By
directly stimulating sGC, Avenciguat aims to restore the impaired nitric oxide (NO)-sGC-cyclic
guanosine monophosphate (cGMP) signaling pathway, a key driver of increased intrahepatic
vascular resistance in cirrhosis. This technical guide provides a comprehensive overview of the
preclinical and clinical evidence for Avenciguat's therapeutic potential in portal hypertension,
detailing its mechanism of action, and summarizing the available quantitative data and
experimental protocols. While promising preclinical and early clinical data exist, the results from
larger Phase 2 clinical trials evaluating its effect on the hepatic venous pressure gradient
(HVPG) are not yet publicly available.

Introduction: The Challenge of Portal Hypertension

Portal hypertension, a common and severe complication of cirrhosis, is characterized by a
pathological increase in the pressure within the portal venous system.[1] This condition leads to
the development of life-threatening complications, including variceal bleeding, ascites, and
hepatic encephalopathy.[1] The primary driver of portal hypertension is an increase in
intrahepatic vascular resistance, largely due to architectural distortion of the liver and
dysfunction of the hepatic sinusoidal endothelium.[1] A critical element of this endothelial
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dysfunction is the impaired bioavailability of nitric oxide (NO), a potent vasodilator, and the
subsequent reduction in cGMP production.[2]

Mechanism of Action: Restoring the NO-sGC-cGMP
Pathway

Avenciguat is a soluble guanylate cyclase (sGC) activator. sGC is a key enzyme in the NO
signaling pathway. In a healthy liver, NO binds to the reduced (ferrous) heme iron of sGC,
stimulating the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as
a second messenger to mediate vasodilation.

In cirrhotic livers, oxidative stress leads to the oxidation and eventual loss of the heme group
from sGC, rendering it insensitive to NO. Avenciguat acts independently of NO, directly
binding to and activating this heme-free sGC, thereby restoring cGMP production and
promoting vasodilation in the diseased liver.[3] This mechanism offers a therapeutic advantage
in the setting of cirrhosis where NO bioavailability is compromised.[2]

Signaling Pathway of Avenciguat
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Figure 1: Avenciguat Signaling Pathway

Preclinical Evidence
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A key preclinical study investigated the effects of Bl 685509 (Avenciguat) in a rat model of
thioacetamide (TAA)-induced cirrhosis, a well-established model of portal hypertension.[3]

Experimental Protocol: TAA-Induced Cirrhosis in Rats

e Animal Model: Male Sprague-Dawley rats.

« Induction of Cirrhosis: Intraperitoneal injection of thioacetamide (TAA) twice weekly for 15
weeks.

e Treatment Groups:
o TAA control (vehicle)
o BI 685509 (3 mg/kg)
e Parameters Measured:
o Portal venous pressure
o Portosystemic shunting
o Superior mesenteric artery blood flow (SRM)

o Alpha-smooth muscle actin (aSMA) area (marker of fibrosis)[3]

Quantitative Data from Preclinical Studies
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% Change vs.

Parameter TAA Control Bl 685509 (3 mgl/kg)
Control

Portal Venous -

Not specified Reduced by 26% -26%
Pressure
Portosystemic -~

) Not specified Reduced by 10% -10%

Shunting
Superior Mesenteric
Artery Blood Flow Not specified Reduced by 38% -38%
(SRM)
aSMA Area (Fibrosis -

Not specified Reduced by 55% -55%
Marker)

Table 1: Effects of Bl
685509 in a Rat
Model of TAA-Induced
Cirrhosis.[3]

Clinical Development Program

Avenciguat has been evaluated in several clinical trials in patients with portal hypertension.
The following sections detail the available information on these studies.

Phase 1b Study (NCT03842761)

This study assessed the safety, tolerability, and pharmacokinetics of Avenciguat in patients
with mild to moderate hepatic impairment.[4] It also included an exploratory efficacy analysis of
portal-systemic shunting.[4]

» Study Design: Randomized, placebo-controlled, single-center study.
o Patient Population: 23 patients with Child-Pugh A cirrhosis and liver stiffness >15 kPa.[4]
e Treatment Groups:

o Placebo (n=5)
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o Avenciguat 1 mg twice daily (n=6)
o Avenciguat 2 mg twice daily (n=6)

o Avenciguat 3 mg twice daily (n=6)[4]

o Treatment Duration: 28 days.[4]
o Primary Outcome: Safety and tolerability.

o Exploratory Efficacy Endpoint: Change from baseline in portal-systemic shunting (SHUNT%)
measured by HepQuant DuO test on day 27.[4]

Change from

Baseline in p-value (vs.
Treatment Group N )
SHUNT% (Mean * Baseline)
SD)
Placebo 5 +0.1 + 9.0% 0.98
Avenciguat 1 mg BID 6 +1.7 £+ 5.5% 0.48
Avenciguat 2 mg BID 6 -3.2x2.7% 0.04
Avenciguat 3 mg BID 6 -6.1 +5.0% 0.03

Table 2: Change in
Portal-Systemic
Shunting (SHUNT%)
after 27 Days of

Treatment.[4]

Phase 2 Studies (NCT05161481 and NCT06082843)

Two Phase 2 clinical trials were initiated to evaluate the efficacy of Avenciguat on the Hepatic
Venous Pressure Gradient (HVPG), the gold standard for assessing the severity of portal
hypertension.[4][5]

o Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[4]
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» Patient Population: Adults with compensated cirrhosis and clinically significant portal
hypertension (CSPH).[4]

e Treatment Groups:
o Placebo
o Two different doses of Avenciguat[4]
o Treatment Duration: 24 weeks.[4]
e Primary Endpoint: Change in HVPG from baseline to 24 weeks.[2]
o Status: Completed, but results are not yet publicly available.[4]
o Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[5]

o Patient Population: Adults with stabilized decompensated cirrhosis following their first
decompensation event.[5]

e Treatment Groups:
o Placebo
o Avenciguat (up-titration to a fixed dose)[5]
o Treatment Duration: 8 weeks.[5]
e Primary Endpoint: Percentage change in HVPG from baseline to 8 weeks.[5]

o Status: Prematurely discontinued; no patient completed the 8-week treatment period.[5]

Clinical Trial Workflow
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Figure 2: Generalized Clinical Trial Workflow

Safety and Tolerability

The available data from the Phase 1b study suggests that Avenciguat is generally well-
tolerated.[6] Further safety data will be forthcoming from the completed and ongoing clinical
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trials.

Future Directions and Conclusion

Avenciguat represents a promising novel therapeutic approach for the management of portal
hypertension. Its unique mechanism of action, which directly targets the dysfunctional sGC
enzyme in the cirrhotic liver, has the potential to address a core pathophysiological driver of
this condition. Preclinical data are encouraging, demonstrating reductions in portal pressure,
portosystemic shunting, and fibrosis in a relevant animal model.[3] Furthermore, a Phase 1b
clinical trial has shown a dose-dependent reduction in portal-systemic shunting in patients with
cirrhosis.[4]

The full therapeutic potential of Avenciguat in portal hypertension will be clarified with the
forthcoming results of the Phase 2 clinical trials. Should these trials demonstrate a clinically
meaningful reduction in HVPG with a favorable safety profile, Avenciguat could emerge as a
valuable addition to the therapeutic armamentarium for this challenging condition. Further
research will also be needed to define its role in different etiologies and stages of cirrhosis, as
well as its potential for combination therapy with existing treatments.

Disclaimer: Avenciguat is an investigational drug and has not been approved by regulatory
authorities for the treatment of portal hypertension. The information provided in this document
is for scientific and informational purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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portal-hypertension]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.clinicaltrials.gov/study/NCT05161481
https://clinicaltrials.gov/study/NCT06082843
https://www.researchgate.net/publication/381405964_Hepatic_improvement_within_27_days_of_avenciguat_treatment_in_Child-Pugh_a_cirrhosis_detected_by_an_oral_cholate_challenge_test
https://www.benchchem.com/product/b11929479#therapeutic-potential-of-avenciguat-in-portal-hypertension
https://www.benchchem.com/product/b11929479#therapeutic-potential-of-avenciguat-in-portal-hypertension
https://www.benchchem.com/product/b11929479#therapeutic-potential-of-avenciguat-in-portal-hypertension
https://www.benchchem.com/product/b11929479#therapeutic-potential-of-avenciguat-in-portal-hypertension
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11929479?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

